bis(3-aminophenyl)methanol vs. 4,4'-MDA: Solubility and Polarity Differentiation
bis(3-aminophenyl)methanol exhibits higher polarity and predicted aqueous solubility compared to the non-hydroxyl analog bis(4-aminophenyl)methane (4,4'-MDA), as quantified by its calculated LogP and Polar Surface Area (PSA) . This arises from the central hydroxyl group in bis(3-aminophenyl)methanol. For applications in aqueous or polar solvent processing (e.g., polymerizations or coatings), this polarity can reduce organic solvent requirements and improve handling safety. In contrast, 4,4'-MDA is a known skin sensitizer and potential carcinogen, with occupational exposure limits as low as 0.1 mg/m³ [1], whereas bis(3-aminophenyl)methanol presents a differentiated safety profile due to its higher molecular weight and polarity .
| Evidence Dimension | Hydrophobicity (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP: 3.09; PSA: 72.27 Ų |
| Comparator Or Baseline | bis(4-aminophenyl)methane (4,4'-MDA): LogP ~2.5; PSA: 52.04 Ų [2] |
| Quantified Difference | Higher polarity (ΔPSA +20.2 Ų) and higher LogP (+0.59) indicate improved balance of hydrophilicity and lipophilicity. |
| Conditions | Computational prediction (LogP, PSA) based on molecular structure. |
Why This Matters
The higher PSA and LogP values for bis(3-aminophenyl)methanol indicate it is more soluble in polar solvents and may be less prone to bioaccumulation, factors that are critical for both process engineering and regulatory compliance in polymer manufacturing.
- [1] European Chemicals Agency (ECHA). (2024). Substance Infocard: 4,4'-Methylenedianiline (4,4'-MDA). Retrieved from https://echa.europa.eu/substance-information/-/substanceinfo/100.002.705 View Source
- [2] PubChem. (2024). Compound Summary: 4,4'-Diaminodiphenylmethane (CID 7577). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/7577 View Source
